molecular formula C12H19NO2 B13251256 2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol

2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol

Cat. No.: B13251256
M. Wt: 209.28 g/mol
InChI Key: VYGWVEPKLKEOFF-UHFFFAOYSA-N
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Description

2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol is a phenolic derivative characterized by a methoxy group at the para position of the benzene ring and a secondary amine substituent at the ortho position, where the amine is functionalized with a branched butan-2-yl group. The molecular formula is C₁₂H₁₉NO₂, with a molecular weight of 209.29 g/mol.

Synthetic routes for analogous compounds (e.g., Schiff base formation in or reductive amination in ) suggest that this compound could be synthesized via condensation of 4-methoxysalicylaldehyde with butan-2-ylamine, followed by reduction.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[(butan-2-ylamino)methyl]-4-methoxyphenol

InChI

InChI=1S/C12H19NO2/c1-4-9(2)13-8-10-7-11(15-3)5-6-12(10)14/h5-7,9,13-14H,4,8H2,1-3H3

InChI Key

VYGWVEPKLKEOFF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=C(C=CC(=C1)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol typically involves the reaction of 4-methoxyphenol with butan-2-ylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol involves its interaction with specific molecular targets and pathways. It may act as an antioxidant by scavenging free radicals or as an anti-inflammatory agent by inhibiting certain enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs with variations in the amine substituent, aromatic backbone, or electronic properties. Below is a detailed analysis supported by data from the evidence.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Lipophilicity*
2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol C₁₂H₁₉NO₂ 209.29 Butan-2-yl (branched alkyl), 4-OMe Moderate lipophilicity (alkyl chain)
2-{[(3-ethynylphenyl)amino]methyl}-4-methoxyphenol C₁₆H₁₅NO₂ 253.30 3-ethynylphenyl (aromatic, π-system), 4-OMe Lower solubility (rigid aromatic group)
2-{[(5-fluoro-2-methylphenyl)amino]methyl}-4-methoxyphenol C₁₅H₁₆FNO₂ 267.29 5-Fluoro-2-methylphenyl (electron-withdrawing F), 4-OMe Enhanced polarity (fluorine)
2-(butan-2-yl)-4,6-dinitrophenol C₁₀H₁₂N₂O₅ 240.21 Butan-2-yl, 4,6-NO₂ High acidity (nitro groups)

*Lipophilicity inferred from substituent effects.

  • Electron-donating groups (e.g., methoxy) increase the electron density of the aromatic ring, reducing acidity compared to nitro-substituted analogs like 2-(butan-2-yl)-4,6-dinitrophenol (pKa ~4 due to NO₂ groups ).

Biological Activity

2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol, also known as a derivative of methoxyphenol, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in medicinal chemistry, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group and a butan-2-yl amino side chain , which enhance its solubility and reactivity. Its molecular formula is C12H17NO2C_{12}H_{17}NO_2, with a molecular weight of approximately 209.28 g/mol.

Antioxidant Properties

The presence of the phenolic group in 2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol suggests that it may act as a radical scavenger , which can neutralize free radicals and reduce oxidative stress. Preliminary studies have indicated significant antioxidant activity, making it a candidate for further investigation in oxidative stress-related conditions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains, suggesting its potential application in treating infections. The mechanism involves disruption of microbial cell membranes and interference with metabolic pathways.

Interaction with Biological Targets

The compound interacts with several biological targets, including:

  • Enzymes : It modulates enzyme activity, influencing metabolic processes.
  • Cellular Receptors : It has been studied for its binding affinity to neurotensin receptors, which are involved in neurotransmission and cellular signaling pathways .

The mechanism by which 2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol exerts its biological effects involves:

  • Selective Binding : The compound selectively binds to specific receptors, modulating their activity.
  • Signal Transduction Pathways : It influences downstream signaling pathways associated with various physiological responses.
  • Enzyme Modulation : By interacting with enzymes, it alters biochemical pathways that can lead to therapeutic effects.

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various compounds, 2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol demonstrated significant inhibition against drug-resistant bacterial strains at concentrations as low as 30 µM. This highlights its potential use in developing new antimicrobial agents.

Antioxidant Efficacy Evaluation

Another study evaluated the antioxidant capacity of the compound through DPPH radical scavenging assays. Results indicated that it exhibited a scavenging effect comparable to established antioxidants, suggesting its utility in formulations aimed at reducing oxidative damage .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
2-{[(Butan-2-yl)amino]methyl}-6-methoxyphenolSimilar amine structure with methoxy substitutionEnhanced solubility in biological systems
4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenolVariation in position of methoxy groupDifferent receptor interaction profiles
3-{[(Butan-2-yl)amino]methyl}-6-methoxyphenolVariation in position of amino groupPotentially different biological activity

This table illustrates the uniqueness of 2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol through its specific structural features that influence its chemical behavior and biological activity.

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